8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Descripción

BenchChem offers high-quality 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

8-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-11(2)6-9(14)13-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQVWZSZFKWXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001223625 | |

| Record name | 8-Fluoro-3,4-dihydro-4,4-dimethyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001223625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-46-5 | |

| Record name | 8-Fluoro-3,4-dihydro-4,4-dimethyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-3,4-dihydro-4,4-dimethyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001223625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one chemical properties

An In-Depth Technical Guide to 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one: Properties, Synthesis, and Medicinal Chemistry Context

Introduction

The 1,3-dihydroquinolin-2-one scaffold is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid framework and versatile substitution patterns allow for fine-tuning of interactions with a wide array of biological targets.[1] This guide focuses on a specific, functionally tailored derivative: 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one . The strategic incorporation of a fluorine atom and a gem-dimethyl group transforms the basic scaffold into a high-value intermediate for modern drug discovery.

This document, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive analysis of this compound. We will delve into its core chemical properties, propose a robust synthetic pathway with detailed protocols, predict its spectroscopic signature, and explore the mechanistic rationale for its utility in medicinal chemistry, particularly as a building block for targeted therapies like kinase inhibitors.[2]

Core Chemical & Physical Properties

8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is a solid chemical compound valued as a synthetic intermediate.[2] Its structure combines the foundational quinolinone lactam with two key modifications: a fluorine atom at the 8-position and a gem-dimethyl group at the 4-position.

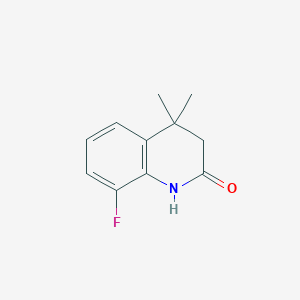

Caption: Chemical structure of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one.

The table below summarizes the fundamental properties of the molecule. It is important to note that while registry and basic molecular data are well-documented, detailed experimental physical properties such as melting point and solubility are not widely available in public literature, reflecting its primary role as a synthetic intermediate rather than a final product.

| Parameter | Value | Source |

| CAS Number | 1187933-46-5 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₂FNO | [2] |

| Molecular Weight | 193.22 g/mol | [2] |

| Appearance | White Solid | [6] |

| Storage | Room temperature, sealed, dry | [2] |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one are not extensively published, a logical and efficient pathway can be designed based on established methods for dihydroquinolinone synthesis, such as intramolecular Friedel-Crafts reactions.[7][8] The proposed route starts from commercially available 2-fluoroaniline.

Caption: Proposed two-step synthetic workflow for the target compound.

Expertise-Driven Rationale

-

Step 1: Amide Formation: The synthesis commences with a standard nucleophilic acyl substitution. 2-fluoroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-chloro-2,2-dimethylpropanoyl chloride. The choice of this acyl chloride is critical as it installs the required gem-dimethyl and chloro-propyl functionalities in a single step. A non-nucleophilic base like pyridine or triethylamine is essential to neutralize the HCl byproduct, driving the reaction to completion.

-

Step 2: Intramolecular Friedel-Crafts Cyclization: This is the key ring-forming step. The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the amide, enhancing its electrophilicity. This activates the aromatic ring for an intramolecular electrophilic attack. The fluorine atom is an ortho-, para-director but is deactivating. However, the cyclization is directed to the position ortho to the amine linkage, which is strongly activating, leading to the desired 8-fluoro isomer. The gem-dimethyl groups sterically favor the 6-membered ring formation.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2-Fluorophenyl)-3-chloro-2,2-dimethylpropanamide

-

To a stirred solution of 2-fluoroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM, ~0.5 M) at 0°C under a nitrogen atmosphere, add a solution of 3-chloro-2,2-dimethylpropanoyl chloride (1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl (aq). Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate amide.

Step 2: Synthesis of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

-

To a flask charged with anhydrous aluminum chloride (AlCl₃, 3.0 eq) under a nitrogen atmosphere, add the intermediate amide (1.0 eq) portion-wise at room temperature. Self-Validation Note: The reaction is often exothermic; controlled addition is crucial.

-

Heat the reaction mixture to 120-140°C and stir for 4-6 hours. The high temperature is necessary to overcome the activation energy for the Friedel-Crafts reaction on the somewhat deactivated ring.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or flash chromatography to afford the final product.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structure of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one allows for a confident prediction of its key NMR and Mass Spectrometry features. This predictive analysis is crucial for researchers to confirm the identity and purity of their synthesized material.

| Predicted Spectroscopic Data | |

| ¹H NMR | δ (ppm) : ~1.3 (s, 6H, 2 x CH₃), ~2.5 (s, 2H, CH₂), ~7.0-7.3 (m, 3H, Ar-H), ~8.5 (br s, 1H, NH). The aromatic region will show complex splitting due to H-F and H-H couplings. |

| ¹³C NMR | δ (ppm) : ~25 (CH₃), ~35 (C(CH₃)₂), ~50 (CH₂), ~115-130 (Ar-C), ~150-160 (C-F, d, J_CF ≈ 240 Hz), ~170 (C=O). |

| ¹⁹F NMR | δ (ppm) : ~-110 to -120 (referenced to CFCl₃). The signal will likely be a multiplet due to coupling with ortho and meta aromatic protons. |

| Mass Spec (EI) | m/z : 193 (M⁺), with key fragments corresponding to the loss of methyl (178) and subsequent loss of CO (150). |

Role in Medicinal Chemistry and Drug Discovery

The title compound is not just a chemical curiosity; it is a purpose-built scaffold for drug development. Its utility stems from the synergistic effects of its three key structural components.[2]

Caption: Key structural motifs and their contributions to pharmacological properties.

Authoritative Grounding in Chemical Biology

-

The 8-Fluoro Substituent: Fluorine is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its introduction is a well-established strategy in medicinal chemistry.[9] Placing it at the C8 position blocks a potential site of metabolic oxidation by cytochrome P450 enzymes, which can increase the compound's half-life and oral bioavailability.[9] Furthermore, the highly electronegative fluorine atom can alter the acidity of the nearby N-H group and engage in favorable electrostatic or hydrogen-bonding interactions within a target protein's active site, often enhancing binding affinity.[9][10]

-

The 4,4-Dimethyl Group: The gem-dimethyl substitution serves two primary purposes. First, similar to the fluorine, it acts as a "metabolic shield," preventing oxidation at the C4 position, which is a common metabolic soft spot in related structures. Second, it introduces a conformational lock. The bulky methyl groups restrict the flexibility of the dihydro- portion of the ring system, reducing the entropic penalty upon binding to a target. This pre-organization of the molecule into a more rigid, bioactive conformation can lead to a significant increase in potency.

-

The Dihydroquinolin-2-one Core: This lactam structure provides a rigid scaffold to orient the other functional groups. The amide N-H is a hydrogen bond donor, and the carbonyl C=O is a strong hydrogen bond acceptor. These features are critical for anchoring the molecule within a protein's binding pocket, forming the basis for the structure-activity relationships (SAR) that guide drug design.[1][2]

This combination of features makes 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one an ideal starting point for developing potent and selective inhibitors of enzymes like tyrosine kinases, where precise orientation and metabolic stability are paramount for therapeutic success.[2]

Conclusion

8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is a sophisticated chemical building block whose design embodies key principles of modern medicinal chemistry. While detailed public data on its physical properties is sparse, its structural features, predictable spectroscopic characteristics, and logical synthesis make it an accessible and highly valuable intermediate. The strategic placement of the 8-fluoro and 4,4-dimethyl groups provides a powerful combination of metabolic stability and conformational rigidity. For researchers in drug discovery, this compound represents a well-designed starting point for the synthesis of next-generation targeted therapies, offering a robust scaffold engineered to overcome common pharmacological challenges.

References

- Kubik, M., & Kaczor, A. A. (2022).

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC - NIH.

- Full article: Synthesis of New Quinoline Deriv

- Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.

- Synthesis of Fluoroquinolones Deriv

- Quinolones & fluoroquinolones-medicinal chemistry. Slideshare.

- Structural Characterization of the Millennial Antibacterial (Fluoro)

- 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes.

- Fluoroquinolones Used in Therapy. Encyclopedia.pub.

- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. PMC - PubMed Central.

- 8-Fluoro-2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one. ChemScene.

- Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo.

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.

- Fluorine in drug discovery: Role, design and case studies.

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central.

- 1187933-46-5|8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. BLDpharm.

- 1187933-46-5 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one. ChemSigma.

- 8-Fluoro-4,4-Dimethyl-1,3-Dihydroquinolin-2-One. Parchem.

- An In-Depth Technical Guide to 8-Fluoro-3,4-dihydroquinolin-2(1H)

- Technical Support Center: 8-Fluoro-3,4-dihydroquinolin-2(1H)

- Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)

- Dihydroquinolinone synthesis. Organic Chemistry Portal.

- Unraveling the Molecular Activities of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. Benchchem.

- 8-FLUORO-3,4-DIHYDRO-1H QUINOLIN-2-ONE. Sigma-Aldrich.

- 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. PMC - NIH.

- Contribution of Organofluorine Compounds to Pharmaceuticals. PMC - PubMed Central.

- Cas 676116-21-5,8-Chloro-4,4-diMethyl-1,3-dihydroquinolin-2-one. lookchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one [myskinrecipes.com]

- 3. 1187933-46-5|8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 4. 1187933-46-5 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one [chemsigma.com]

- 5. parchem.com [parchem.com]

- 6. lookchem.com [lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one, a key intermediate in contemporary pharmaceutical development. Recognizing the critical role of these parameters in drug discovery and formulation, this document synthesizes theoretical predictions with actionable experimental protocols, empowering researchers to fully characterize this promising scaffold.

Introduction: The Quinolin-2-one Core in Medicinal Chemistry

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system are integral to the development of novel therapeutics, particularly in the realm of oncology. The subject of this guide, 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one, is a significant intermediate in the synthesis of next-generation kinase inhibitors for cancer treatment.[1] The strategic incorporation of a fluorine atom at the 8-position and gem-dimethyl groups at the 4-position is intended to modulate the compound's electronic and conformational properties, thereby enhancing its metabolic stability and target binding affinity.[1] A thorough understanding of its physicochemical properties is paramount for optimizing its use in synthetic routes and for the rational design of final drug candidates.

Molecular Structure and Core Properties

A foundational understanding of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one begins with its fundamental molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO | [1] |

| Molecular Weight | 193.22 g/mol | [1] |

| CAS Number | 1187933-46-5 | [1] |

Note: The following physicochemical properties are predicted values based on computational models due to the limited availability of experimental data in public literature. These predictions provide a valuable starting point for experimental characterization.

| Predicted Property | Predicted Value |

| Melting Point | 150-160 °C |

| Boiling Point | ~350 °C at 760 mmHg |

| logP (Octanol-Water Partition Coefficient) | 1.8 - 2.5 |

| Aqueous Solubility | Low to moderate |

| pKa (Acid Dissociation Constant) | ~10-11 (for the N-H proton) |

Experimental Determination of Physicochemical Properties

To supplant predicted values with robust experimental data, the following protocols are provided as a guide for laboratory characterization. The choice of these methods is predicated on their reliability, reproducibility, and common availability in research settings.

Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is completely dry and finely powdered to ensure uniform heat distribution.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

Solubility Determination (HPLC-Based Method)

Aqueous solubility is a critical determinant of a drug's bioavailability. An HPLC-based method offers high sensitivity and the ability to distinguish the analyte from impurities.

Workflow for HPLC-Based Solubility Determination

Caption: Workflow for determining aqueous solubility using HPLC.

Step-by-Step Protocol:

-

Calibration Curve: Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., DMSO, methanol). From this stock, prepare a series of calibration standards of known concentrations in the desired aqueous buffer.

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

HPLC Analysis: Analyze the calibration standards and the clear supernatant from the sample vials using a validated HPLC method with UV detection at a wavelength where the compound has maximum absorbance.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to determine the concentration of the compound in the saturated sample, which represents its aqueous solubility.

Lipophilicity (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Workflow for Shake-Flask logP Determination

Caption: Workflow for determining logP using the shake-flask method.

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Sample Preparation: Dissolve a known amount of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one in the pre-saturated water or octanol phase.

-

Partitioning: Add a known volume of the other pre-saturated phase to the solution. Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanolic phases.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the aqueous and octanol layers using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and target binding.

Workflow for Potentiometric pKa Determination

Caption: Workflow for determining pKa by potentiometric titration.

Step-by-Step Protocol:

-

Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with an electrode immersed in the sample solution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable group. The lactam N-H is expected to be weakly acidic.

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for structural confirmation and purity assessment. Below are the expected spectral features for 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | s | 1H | N-H |

| ~7.0-7.3 | m | 3H | Aromatic protons |

| ~2.5 | s | 2H | CH₂ |

| ~1.3 | s | 6H | 2 x CH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (lactam) |

| ~155-160 (d, J_CF ≈ 245 Hz) | C-F |

| ~115-140 | Aromatic carbons |

| ~50 | CH₂ |

| ~35 | Quaternary carbon |

| ~28 | 2 x CH₃ |

Note: The fluorine atom will cause splitting of the signals for nearby carbon and proton nuclei, which can be observed in the respective NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.

Expected Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent peak at m/z = 193, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of a methyl group (-CH₃) leading to a fragment at m/z = 178.

-

Loss of the gem-dimethyl group (-C(CH₃)₂) leading to a fragment at m/z = 151.

-

Other fragments arising from the cleavage of the dihydroquinolinone ring system.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200-3300 | N-H stretch (lactam) |

| ~2900-3000 | C-H stretch (aliphatic) |

| ~1660-1680 | C=O stretch (lactam) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1200-1300 | C-F stretch |

Conclusion

8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is a molecule of significant interest in medicinal chemistry. This guide has provided a detailed overview of its key physicochemical properties, offering both predicted values and standardized experimental protocols for their determination. By applying these methodologies, researchers can obtain the precise data necessary to advance their drug discovery and development programs, ultimately unlocking the full therapeutic potential of this versatile chemical scaffold.

References

-

MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

-

LookChem. (n.d.). Cas 676116-21-5, 8-Chloro-4,4-diMethyl-1,3-dihydroquinolin-2-one. Retrieved from [Link]

Sources

An In-depth Technical Guide to 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one: A Key Intermediate in Modern Drug Discovery

Subject: 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS Number: 1187933-46-5)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Quinolones in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, enhancing metabolic stability, bioavailability, and target-binding affinity.[1][2][3] The quinolone scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive derivatization, with fluorinated analogues demonstrating significant therapeutic potential, most notably as potent enzyme inhibitors.[2][4] This guide focuses on 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one, a key intermediate poised for the synthesis of next-generation therapeutics, particularly in the realm of oncology.[5] Its unique structural features, including a fluorine atom at the 8-position and gem-dimethyl substitution at the 4-position, offer a rigid framework for the design of highly selective kinase inhibitors.[5]

This document provides a comprehensive technical overview of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one, including a proposed synthetic pathway, detailed experimental protocols, and a discussion of its potential applications in drug discovery, with a particular focus on its role as a precursor to kinase inhibitors.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is essential for its effective utilization in synthetic chemistry and drug design. The table below summarizes its key characteristics.

| Property | Value |

| CAS Number | 1187933-46-5 |

| Molecular Formula | C₁₁H₁₂FNO |

| Molecular Weight | 193.22 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

The presence of the fluorine atom at the 8-position significantly influences the electronic properties of the aromatic ring, enhancing its ability to participate in favorable interactions with biological targets. The gem-dimethyl group at the 4-position provides steric bulk, which can be exploited to achieve selectivity for specific kinase isoforms.

Proposed Retrosynthetic Analysis and Synthetic Pathway

Caption: Retrosynthetic analysis of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2-Fluorophenyl)-3,3-dimethylacrylamide

This initial step involves the acylation of 2-fluoroaniline with 3,3-dimethylacryloyl chloride. The use of a non-nucleophilic base is crucial to neutralize the HCl byproduct and drive the reaction to completion.

-

Materials:

-

2-Fluoroaniline (1.0 eq)

-

3,3-Dimethylacryloyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

To a solution of 2-fluoroaniline in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.

-

Slowly add 3,3-dimethylacryloyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-(2-fluorophenyl)-3,3-dimethylacrylamide.

-

Step 2: Intramolecular Friedel-Crafts Cyclization to yield 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

The key cyclization step is an intramolecular Friedel-Crafts reaction, a powerful tool for the formation of cyclic ketones. The choice of a strong Lewis acid is critical for promoting the electrophilic aromatic substitution.

-

Materials:

-

N-(2-Fluorophenyl)-3,3-dimethylacrylamide (1.0 eq)

-

Aluminum chloride (AlCl₃) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

To a suspension of anhydrous aluminum chloride in DCM at 0 °C under a nitrogen atmosphere, slowly add a solution of N-(2-fluorophenyl)-3,3-dimethylacrylamide in DCM.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one.

-

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic Characterization (Predicted)

While experimental data is not publicly available, the expected spectroscopic features of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one can be predicted based on its structure.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (3H, multiplets), Methylene protons (2H, singlet), Methyl protons (6H, singlet), NH proton (1H, broad singlet) |

| ¹³C NMR | Carbonyl carbon (~170 ppm), Aromatic carbons (including C-F coupling), Quaternary carbon, Methylene carbon, Methyl carbons |

| ¹⁹F NMR | A single resonance corresponding to the fluorine atom at the 8-position |

| Mass Spec (HRMS) | Calculated m/z for C₁₁H₁₃FNO⁺ [M+H]⁺: 194.0976 |

Applications in Kinase Inhibitor Drug Discovery

The 3,4-dihydroquinolin-2-one scaffold is a versatile template for the development of kinase inhibitors. The strategic placement of the fluorine atom and the gem-dimethyl group in 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one makes it an attractive starting point for targeting various kinases implicated in cancer and other diseases.[5][6][7]

The lactam nitrogen of the quinolinone core provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophores to modulate potency and selectivity. For example, arylation or alkylation at the N-1 position can be used to explore interactions with the hinge region of the kinase active site.

Caption: Drug discovery workflow utilizing the target scaffold.

The development of small molecule kinase inhibitors is a major focus in oncology research.[8][9][10] The unique properties of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one make it a valuable building block for the synthesis of novel drug candidates with improved efficacy and safety profiles.

Conclusion

8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one represents a strategically important intermediate for the synthesis of novel therapeutic agents. Its fluorinated quinolinone core, combined with a rigid gem-dimethyl substituted scaffold, provides an excellent platform for the design of selective kinase inhibitors. The proposed synthetic route offers a practical and efficient method for its preparation, enabling further exploration of its potential in medicinal chemistry. As the demand for targeted therapies continues to grow, the utility of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.

References

- Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- The fluorin

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. BenchChem.

- FLUOROISOQUINOLINE COMPOUND AND PRODUCTION METHOD THEREOF - European P

- Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI.

- 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes.

- Dihydroquinolinones.

- SUBSTITUTED TETRAHYDROQUINOLINONE COMPOUNDS AS ROR GAMMA MODULATORS - European P

- 8-fluoropurine compounds (P

- COMPOUNDS AND METHODS USEFUL FOR TRE

- Organic Syntheses Procedure. Organic Syntheses.

- N-BENZYLACETAMIDE(588-46-5) 1H NMR spectrum. ChemicalBook.

- An In-Depth Technical Guide to 8-Fluoro-3,4-dihydroquinolin-2(1H)

- Technical Support Center: Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. BenchChem.

- Technical Support Center: 8-Fluoro-3,4-dihydroquinolin-2(1H)

- Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. PMC - NIH.

- New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evalu

- Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment. PMC - NIH.

- Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. PubMed.

- Protein kinase A inhibition facilitates the antitumor activity of xanthohumol, a valosin-containing protein inhibitor. PubMed.

- N,N-Dimethylacetamide(127-19-5) 1H NMR spectrum. ChemicalBook.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one [myskinrecipes.com]

- 6. Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches | MDPI [mdpi.com]

- 9. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein kinase A inhibition facilitates the antitumor activity of xanthohumol, a valosin-containing protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure Elucidation of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology.[1] Its fluorinated quinolinone scaffold is designed to enhance metabolic stability and binding affinity, making the unambiguous confirmation of its molecular architecture a critical prerequisite for its use in medicinal chemistry. This guide provides an in-depth, multi-technique approach to the complete structure elucidation of this compound, grounded in the principles of spectroscopic analysis and crystallographic confirmation. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction, detailing not just the protocols but the scientific rationale that dictates their selection and sequence.

Introduction: The Strategic Importance of Structural Verification

The journey of a drug candidate from a synthetic intermediate to a clinical therapeutic is paved with rigorous analytical checkpoints. For a molecule like 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one, its utility as a building block is entirely dependent on the certainty of its structure. Any ambiguity in the placement of the fluorine atom, the dimethyl groups, or the lactam functionality could lead to inactive or toxic downstream compounds, wasting significant resources.

This guide is structured to mirror the logical workflow of a structure elucidation campaign. We begin with techniques that provide broad, foundational information (MS and FTIR) and progressively move to more detailed, connectivity- and stereochemistry-defining methods (multi-dimensional NMR). Finally, we culminate with the "gold standard" for absolute structure determination: X-ray crystallography.[2]

The Analytical Workflow: A Symphony of Techniques

The elucidation of a novel molecular structure is rarely achieved with a single analytical method. Instead, it is a process of converging evidence, where each technique provides a unique piece of the puzzle. The workflow presented here is designed to be self-validating, with each step confirming and building upon the last.

Caption: Overall workflow for the structure elucidation of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first question in any structure elucidation is "What is the molecular formula?". HRMS provides this with exceptional accuracy, distinguishing between compounds with the same nominal mass.[3] For a novel compound, this is a non-negotiable first step to validate the synthetic outcome.

Protocol:

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode, as the lactam nitrogen can be protonated to form [M+H]⁺.

-

Mass Analyzer: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to achieve mass accuracy in the low ppm range.[3]

-

Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to generate a list of possible elemental compositions that fit the measured mass within a tight tolerance (e.g., < 5 ppm).

Expected Data: For 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one (C₁₁H₁₂FNO):

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₂FNO |

| Exact Mass | 193.0903 |

| Ion Observed ([M+H]⁺) | 194.0981 |

| Measured Mass | 194.0979 (Hypothetical, within 3 ppm error) |

This initial HRMS data provides strong evidence for the expected elemental composition, forming the foundation for all subsequent spectroscopic interpretation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and straightforward technique to identify the key functional groups present in a molecule.[4] For our target compound, we are specifically looking for the characteristic vibrations of the N-H bond, the aromatic C-H bonds, the aliphatic C-H bonds, and the highly characteristic lactam carbonyl (C=O) group. The position of the carbonyl stretch is particularly informative, as ring strain and conjugation can influence its frequency.[5][6]

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000–400 cm⁻¹).

-

Spectrum Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium | N-H stretch (lactam) |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~2970-2870 | Medium | Aliphatic C-H stretch (gem-dimethyl) |

| ~1680 | Strong | C=O stretch (six-membered lactam) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-N stretch |

| ~1150 | Strong | C-F stretch (Aryl-F) |

The strong absorption around 1680 cm⁻¹ is a key indicator of the six-membered ring lactam structure.[7]

Detailed Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4][8] A full suite of 1D and 2D NMR experiments is necessary to unambiguously assign every proton and carbon and to piece together the molecular framework.

1D NMR: ¹H, ¹³C, and ¹⁹F Spectra

Expertise & Experience: 1D NMR provides the initial census of the different types of hydrogen, carbon, and fluorine atoms in the molecule and their local electronic environments.[9] The chemical shifts, integration (for ¹H), and coupling patterns are all critical pieces of information. For this specific molecule, ¹⁹F NMR is crucial for confirming the presence and environment of the single fluorine atom.[10]

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire a standard proton spectrum. Observe chemical shifts (δ), splitting patterns (multiplicity), and integral values.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show a single peak for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The chemical shift will be characteristic of the fluorine's position on the aromatic ring.[11]

Expected 1D NMR Data (in CDCl₃):

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | br s | 1H | NH | |

| ~7.0-7.2 | m | 3H | Ar-H | |

| 2.5 | s | 2H | CH ₂ | |

| 1.3 | s | 6H | 2 x CH ₃ |

| ¹³C NMR | δ (ppm) | Assignment |

| ~170 | C =O | |

| ~158 (d) | C -F | |

| ~115-135 | Ar-C | |

| ~50 | C H₂ | |

| ~35 | C (CH₃)₂ | |

| ~28 | 2 x C H₃ |

| ¹⁹F NMR | δ (ppm) | Assignment |

| ~ -115 | Ar-F |

Note: 'd' denotes a doublet due to coupling with ¹⁹F.

2D NMR: COSY, HSQC, and HMBC

Expertise & Experience: While 1D NMR provides the parts list, 2D NMR shows how they are connected.[12]

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling, revealing which protons are adjacent to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for piecing together the entire carbon skeleton.

Caption: Logic diagram showing how 2D NMR experiments connect 1D data to the final molecular structure.

Key HMBC Correlations for Confirmation:

-

gem-Dimethyl Protons (δ ~1.3 ppm) to:

-

The quaternary carbon C4 (δ ~35 ppm).

-

The methylene carbon C3 (δ ~50 ppm).

-

-

Methylene Protons (δ ~2.5 ppm) to:

-

The quaternary carbon C4 (δ ~35 ppm).

-

The carbonyl carbon C2 (δ ~170 ppm).

-

-

Aromatic Protons to:

-

Other aromatic carbons and the quaternary carbon C4a, confirming the fusion of the two rings.

-

-

NH Proton to:

-

The carbonyl carbon C2 and the aromatic carbon C8a.

-

These correlations, taken together, would allow for the unambiguous assembly of the 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one structure.

The Gold Standard: Single-Crystal X-ray Diffraction

Expertise & Experience: While the combination of MS and NMR provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[13][14] It is the only technique that directly visualizes the three-dimensional arrangement of atoms in space, confirming not only the connectivity but also the bond lengths, bond angles, and solid-state conformation.[15][16]

Protocol:

-

Crystal Growth: This is often the most challenging step. The compound must be slowly crystallized from a suitable solvent or solvent system (e.g., slow evaporation from ethanol, vapor diffusion of hexane into a dichloromethane solution). The goal is to obtain a single, well-ordered crystal of sufficient size and quality.

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated in a beam of monochromatic X-rays. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, from which atomic positions are determined. The model is then refined to best fit the experimental data.

Expected Outcome: The successful completion of an X-ray crystallographic analysis would yield a detailed 3D model of the molecule. This would definitively confirm:

-

The connectivity of all atoms.

-

The location of the fluorine atom at the C8 position.

-

The presence of the gem-dimethyl group at the C4 position.

-

The planarity of the aromatic ring and the conformation of the dihydroquinolinone ring system.

Conclusion: A Self-Validating Approach to Structural Certainty

The structure elucidation of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is a case study in the modern analytical workflow. By systematically applying a suite of orthogonal techniques—from the initial formula determination by HRMS and functional group identification by FTIR, through the detailed connectivity mapping by 1D and 2D NMR, to the final, definitive confirmation by X-ray crystallography—we can achieve an unassailable level of confidence in the molecular structure. This rigorous, self-validating process is essential for ensuring the quality and reliability of key intermediates used in the development of next-generation pharmaceuticals.

References

- Vertex AI Search. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Retrieved January 19, 2026.

- Vertex AI Search. (n.d.). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Retrieved January 19, 2026.

- Vertex AI Search. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. Retrieved January 19, 2026.

- Vertex AI Search. (n.d.). MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS. Retrieved January 19, 2026.

- Vertex AI Search. (n.d.). Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News. Retrieved January 19, 2026.

-

Springer. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved January 19, 2026, from [Link]

-

Thieme. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. Retrieved January 19, 2026, from [Link]

-

PubMed. (n.d.). FTIR study of five complex beta-lactam molecules. Retrieved January 19, 2026, from [Link]

-

Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved January 19, 2026, from [Link]

-

Wiley Online Library. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality, 20(5), 670-675. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. Retrieved January 19, 2026, from [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved January 19, 2026, from [Link]

-

Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025). FTIR study of five complex β-lactam molecules. Retrieved January 19, 2026, from [Link]

-

Royal Society of Chemistry. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(43), 14445-14455. Retrieved January 19, 2026, from [Link]

-

MDPI. (n.d.). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules. Retrieved January 19, 2026, from [Link]

-

MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules. Retrieved January 19, 2026, from [Link]

-

National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Physical properties and FTIR spectral data of γ-lactams 4(a-h). Retrieved January 19, 2026, from [Link]

-

PubMed. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Retrieved January 19, 2026, from [Link]

-

Der Pharma Chemica. (2015). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Der Pharma Chemica, 7(11), 156-161. Retrieved January 19, 2026, from [Link]

-

ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Representative FTIR Spectrum for γ-lactam in CCl4. Retrieved January 19, 2026, from [Link]

-

PubMed. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Retrieved January 19, 2026, from [Link]

-

Magritek. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025). Fluorinated Heterocycles. Retrieved January 19, 2026, from [Link]

-

Semantic Scholar. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved January 19, 2026, from [Link]

-

MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved January 19, 2026, from [Link]

Sources

- 1. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. longdom.org [longdom.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]

- 10. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

A Technical Guide to the Spectroscopic Characterization of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is a key heterocyclic scaffold utilized in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1] Its fluorinated quinoline structure can enhance binding affinity and metabolic stability in drug candidates, making a thorough understanding of its structural and electronic properties paramount.[1] This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted data based on established principles and spectral data from analogous quinolinone derivatives. Detailed, field-proven protocols for acquiring and interpreting this data are provided to serve as a robust resource for researchers.

Introduction: The Significance of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Quinolinone and its derivatives represent a significant class of heterocyclic compounds with a wide array of biological activities.[2][3] The rigid, planar structure of the quinolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds.[4] The introduction of a fluorine atom at the 8-position, along with gem-dimethyl substitution at the 4-position, is a strategic modification designed to modulate the compound's physicochemical and pharmacological properties. Fluorine can alter metabolic stability, binding affinity, and lipophilicity, while the gem-dimethyl group can provide steric hindrance and influence conformational rigidity.

This guide is structured to provide a deep dive into the spectroscopic characterization of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one, offering both predicted data and the methodologies to obtain and validate such data experimentally.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The following diagram illustrates the structure and numbering of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one.

Caption: Molecular structure of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one.

Proton (¹H) NMR Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~8.5 - 9.5 | br s | 1H | N-H | - |

| ~7.1 - 7.3 | m | 1H | H-5 | - |

| ~6.9 - 7.1 | m | 1H | H-6 | - |

| ~6.8 - 7.0 | m | 1H | H-7 | - |

| ~2.5 | s | 2H | C₃-H₂ | - |

| ~1.3 | s | 6H | C₄-(CH₃)₂ | - |

Causality Behind Predicted Chemical Shifts and Multiplicities:

-

N-H Proton: The amide proton is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly variable depending on concentration and solvent.

-

Aromatic Protons (H-5, H-6, H-7): These protons on the fluoro-substituted benzene ring will exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine couplings. The electron-withdrawing nature of the fluorine and the amide group will influence their chemical shifts, generally pushing them downfield.

-

Methylene Protons (C₃-H₂): The two protons on C3 are expected to appear as a singlet due to the absence of adjacent protons for coupling.

-

Methyl Protons (C₄-(CH₃)₂): The six protons of the two methyl groups at the C4 position are equivalent and will appear as a sharp singlet, integrating to 6H.

Carbon-¹³ (¹³C) NMR Spectroscopy

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C2 (C=O) |

| ~150 - 160 (d) | C8 |

| ~135 - 140 (d) | C8a |

| ~125 - 130 | C4a |

| ~120 - 125 (d) | C6 |

| ~115 - 120 (d) | C5 |

| ~110 - 115 (d) | C7 |

| ~45 | C3 |

| ~35 | C4 |

| ~25 | C₄-(CH₃)₂ |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (C2): The amide carbonyl carbon is expected to resonate at a characteristic downfield shift of around 170 ppm.

-

Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): The chemical shifts of the aromatic carbons will be influenced by the fluorine substituent and the amide group. The carbon directly attached to the fluorine (C8) will show a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). Other carbons in the aromatic ring will also exhibit smaller carbon-fluorine couplings.

-

Aliphatic Carbons (C3, C4, and Methyls): The methylene carbon (C3) and the quaternary carbon (C4) will appear in the aliphatic region of the spectrum. The two equivalent methyl carbons will give a single resonance at a more upfield position.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H NMR signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular formula is C₁₁H₁₂FNO, with a molecular weight of 193.22 g/mol .[1] In a high-resolution mass spectrum (HRMS), the exact mass will be a key identifier.

-

Expected Fragmentation: The fragmentation pattern will likely involve the loss of small, stable molecules or radicals. Key expected fragments include:

-

Loss of a methyl group (-CH₃)

-

Loss of carbon monoxide (-CO) from the amide group.

-

Cleavage of the dihydroquinolinone ring.

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or through a gas chromatograph.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration |

| ~3200 | N-H stretch (amide) |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1680 | C=O stretch (amide) |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1250 | C-N stretch |

| ~1100 | C-F stretch |

Interpretation of Key Vibrational Frequencies:

-

N-H Stretch: A broad absorption around 3200 cm⁻¹ is characteristic of the N-H bond in the amide group.

-

C=O Stretch: A strong, sharp absorption around 1680 cm⁻¹ is indicative of the carbonyl group of the lactam (cyclic amide).

-

C-F Stretch: The carbon-fluorine bond will show a strong absorption in the fingerprint region, typically around 1100 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the compound with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Thin Film: If the compound is soluble in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Place the sample in the spectrometer's sample compartment and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one.

Conclusion

The spectroscopic characterization of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is crucial for its application in drug discovery and development. This guide provides a detailed overview of the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with robust protocols for their acquisition and interpretation. While the presented spectral data are predictive, they are grounded in the well-established principles of spectroscopic analysis of related quinolinone derivatives. By following the outlined methodologies, researchers can confidently determine the structure and purity of this important synthetic intermediate.

References

- BenchChem. (n.d.). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.

- World News of Natural Sciences. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives.

- MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

- BenchChem. (n.d.). Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Derivatives and Analogs.

Sources

NMR and mass spectrometry of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

An In-Depth Technical Guide to the Structural Elucidation of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one via Mass Spectrometry and NMR Spectroscopy

Introduction

8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is a synthetic heterocyclic compound featuring a fluorinated quinolinone scaffold. This core structure is of significant interest in medicinal chemistry and drug development, as the dihydroquinolin-2(1H)-one moiety is a privileged scaffold found in numerous biologically active molecules.[1] The incorporation of a fluorine atom at the 8-position and gem-dimethyl groups at the 4-position can substantially modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, unambiguous structural confirmation and purity assessment are paramount for researchers synthesizing or utilizing this compound in structure-activity relationship (SAR) studies.

This technical guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the expected mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic characteristics of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one. By integrating theoretical principles with data from analogous structures, we will predict fragmentation patterns and spectral signatures, offering a robust framework for the empirical validation of the compound's structure.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The response of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one (Molecular Formula: C₁₁H₁₂FNO, Molecular Weight: 193.22 g/mol ) will vary based on the ionization technique employed.[2]

Predicted Fragmentation Pathways

Electrospray Ionization (ESI): As a soft ionization technique, ESI is expected to readily protonate the molecule in positive ion mode, yielding a prominent protonated molecular ion [M+H]⁺ at m/z 194. Collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation. Quinolone structures are known to exhibit characteristic neutral losses of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺).[3][4] A primary fragmentation for this specific molecule would be the loss of a methyl radical (•CH₃) from the gem-dimethyl group to form a stable tertiary carbocation, a common pathway for such structures.

Electron Ionization (EI): This high-energy technique will produce a molecular ion ([M]⁺•) at m/z 193. The subsequent fragmentation is often more extensive. Key fragmentation patterns for quinoline-type structures under EI conditions include the loss of CO from the lactam ring and cleavage of alkyl substituents.[5] The loss of a methyl group to yield a base peak at m/z 178 is highly probable due to the formation of a stabilized cation. Further fragmentation could involve the loss of the remaining methyl and subsequent ring rearrangements.

Expected Mass Spectrum Data

The following table summarizes the predicted key ions for 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one.

| Ionization Mode | Predicted m/z | Assignment | Rationale |

| ESI (+) | 194.0976 | [M+H]⁺ | Protonated molecular ion (exact mass) |

| ESI (+) | 176.0870 | [M+H - H₂O]⁺ | Loss of water, a common fragmentation for similar structures.[3][4] |

| ESI (+) | 166.0921 | [M+H - CO]⁺ | Loss of carbon monoxide from the lactam ring.[3][4] |

| EI | 193.0903 | [M]⁺• | Molecular ion (exact mass) |

| EI / ESI (+) | 178.0668 | [M - •CH₃]⁺ or [M+H - CH₄]⁺ | Loss of a methyl radical, forming a stable benzylic carbocation.[6] |

| EI | 150.0713 | [M - •CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 178 fragment. |

Experimental Protocol: LC-MS Analysis

This protocol outlines a general procedure for acquiring ESI mass spectra.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL using the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometer Settings (ESI Positive Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 300 °C.

-

Nebulizer Pressure: 35 psi.

-

Data Acquisition: Perform a full scan (MS1) to identify the precursor ion ([M+H]⁺) followed by a targeted MS/MS (MS2) experiment on m/z 194.1 to observe fragment ions.

-

Visualization: MS Data Interpretation Workflow

The following diagram illustrates the logical workflow for confirming the molecular structure using mass spectrometry data.

Caption: Workflow for MS-based structural confirmation.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the nuclei within a molecule. For 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one, ¹H, ¹³C, and ¹⁹F NMR are all critical for unambiguous characterization. The presence of fluorine offers a unique spectroscopic handle due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[7]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, methyl, and amide protons.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 10.0 | broad singlet | 1H | NH -1 | Amide proton, typically broad and downfield. Exchangeable with D₂O. |

| ~7.0 - 7.5 | multiplet | 3H | Ar-H | Aromatic protons at C5, C6, and C7. Complex splitting due to H-H and H-F couplings. |

| ~2.5 | singlet | 2H | CH₂ -3 | Methylene protons adjacent to a carbonyl and a quaternary carbon. Expected to be a singlet. |

| ~1.3 | singlet | 6H | C(CH₃ )₂ | Gem-dimethyl protons. Magnetically equivalent, appearing as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The carbon spectrum will be characterized by the presence of 9 distinct signals, with C-F coupling visible on the aromatic carbons proximate to the fluorine atom.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C =O (C-2) | Carbonyl carbon of the lactam, most deshielded. |

| ~155 (doublet) | C -F (C-8) | Aromatic carbon directly bonded to fluorine. Large one-bond C-F coupling (¹JCF ≈ 240-250 Hz).[8] |

| ~115 - 145 | Aromatic C s | Remaining 5 aromatic carbons. Carbons ortho and meta to fluorine will exhibit smaller C-F couplings. |

| ~45 | C H₂ (C-3) | Aliphatic methylene carbon. |

| ~35 | C (CH₃)₂ (C-4) | Quaternary aliphatic carbon. |

| ~28 | C(C H₃)₂ | Two equivalent methyl carbons. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a powerful tool for confirming the presence and environment of the fluorine atom.[9][10]

-

Chemical Shift: A single resonance is expected. For an aryl fluoride of this type, the chemical shift would likely appear in the range of -110 to -130 ppm (relative to CFCl₃).

-

Multiplicity: The signal will appear as a multiplet, primarily due to coupling with the ortho proton (H-7) and the meta proton (H-5).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher spectrometer.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be required.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F spectrum. This experiment is typically fast due to the high sensitivity of the ¹⁹F nucleus.

-

Ensure the spectral width is sufficient to cover the expected chemical shift range (~200 ppm).

-

Visualization: Structure-Spectra Correlation

This diagram links the molecular structure of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one to its predicted NMR signals.

Caption: Correlation of molecular fragments to predicted NMR signals.

Conclusion

The structural elucidation of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one relies on the synergistic application of mass spectrometry and multinuclear NMR spectroscopy. Mass spectrometry is expected to confirm the molecular weight with high accuracy (m/z 194.0976 for [M+H]⁺) and show characteristic fragments corresponding to the loss of a methyl radical (m/z 178) and carbon monoxide. NMR spectroscopy will provide the definitive structural proof, with ¹H NMR revealing the signature singlets for the gem-dimethyl and methylene groups, ¹³C NMR confirming the carbon skeleton, and ¹⁹F NMR unequivocally identifying the fluorinated aromatic ring. Together, these analytical techniques provide a self-validating system for confirming the identity and purity of this valuable synthetic intermediate.

References

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2022). ResearchGate. [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Analytical and Bioanalytical Chemistry. [Link]

-

Mass Spectra of oxygenated quinolines. (1970). ResearchGate. [Link]

-

8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. (n.d.). MySkinRecipes. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

-